molecular formula C9H10BrNO2 B1595672 Ethyl 2-(bromomethyl)nicotinate CAS No. 63050-11-3

Ethyl 2-(bromomethyl)nicotinate

Cat. No. B1595672
Key on ui cas rn: 63050-11-3
M. Wt: 244.08 g/mol
InChI Key: OAHGTHONFSMECO-UHFFFAOYSA-N
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Patent
US09365553B2

Procedure details

Under a nitrogen atmosphere, ethyl 2-methylnicotinate (1.65 g, 10 mmol) was dissolved in carbon tetrachloride, and N-bromosuccinimide (2.31 g, 13 mmol) and azoisobutyronitrile (164 mg, 1 mmol) were added thereto. The mixture was refluxed for 8 hours. After the completion of the reaction was confirmed by HPLC, the reaction mixture was allowed to cool down to a room temperature. The organic layer was washed with water 3 times and then with a saturated saline solution, and dried over magnesium sulfate. After the solvent was distilled off, the resulting residue was purified by flash column chromatography (Yamazen, Hi-Flash column, silica gel, hexane/ethyl acetate (volume ratio)=10:1) to give the title compound (1.45 g, 59.4%) as an oily substance.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
[Compound]
Name
azoisobutyronitrile
Quantity
164 mg
Type
reactant
Reaction Step Two
Yield
59.4%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:12]=[CH:11][CH:10]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].[Br:13]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:13][CH2:1][C:2]1[N:12]=[CH:11][CH:10]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
CC1=C(C(=O)OCC)C=CC=N1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
2.31 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
azoisobutyronitrile
Quantity
164 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 8 hours
Duration
8 h
WASH
Type
WASH
Details
The organic layer was washed with water 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a saturated saline solution, and dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by flash column chromatography (Yamazen, Hi-Flash column, silica gel, hexane/ethyl acetate (volume ratio)=10:1)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C(=O)OCC)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 59.4%
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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